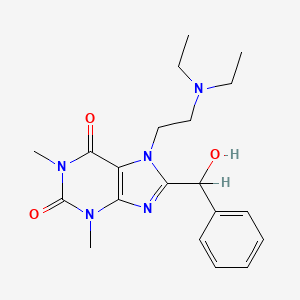

7-(beta-Diethylaminoethyl)-8-(alpha-hydroxybenzyl)theophylline

Description

Properties

CAS No. |

314-92-1 |

|---|---|

Molecular Formula |

C20H27N5O3 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

7-[2-(diethylamino)ethyl]-8-[hydroxy(phenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C20H27N5O3/c1-5-24(6-2)12-13-25-15-17(22(3)20(28)23(4)19(15)27)21-18(25)16(26)14-10-8-7-9-11-14/h7-11,16,26H,5-6,12-13H2,1-4H3 |

InChI Key |

PVEXGFAUDDOGQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(N=C1C(C3=CC=CC=C3)O)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Biological Activity

7-(beta-Diethylaminoethyl)-8-(alpha-hydroxybenzyl)theophylline is a derivative of theophylline, a well-known xanthine compound primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This derivative has garnered attention due to its potential biological activities, particularly in modulating various cellular mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a diethylaminoethyl side chain and an alpha-hydroxybenzyl group attached to the theophylline core. This unique configuration may enhance its binding affinity to specific receptors and enzymes compared to the parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C_{18}H_{24}N_{4}O_{3} |

| Molecular Weight | 344.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Theophylline and its derivatives exert their biological effects primarily through the following mechanisms:

- Phosphodiesterase Inhibition : The compound acts as a non-selective phosphodiesterase inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and bronchodilation, which are critical in managing respiratory conditions .

- Adenosine Receptor Modulation : The compound may also interact with adenosine receptors, particularly A2B receptors, which can influence bronchial responsiveness and inflammatory responses .

- Anti-inflammatory Effects : By modulating histone deacetylase activity, this derivative can suppress the transcription of inflammatory genes, contributing to its anti-inflammatory properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Bronchodilation : Similar to theophylline, this compound promotes bronchodilation through phosphodiesterase inhibition.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects through apoptosis induction and modulation of splicing factors in cancer cell lines .

- Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, indicating its potential as an anticancer agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Proliferation Studies : In vitro studies demonstrated that the compound significantly reduced cell proliferation in cancer cell lines compared to controls, suggesting a dose-dependent relationship between concentration and cytotoxicity .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this derivative increased early and late apoptotic cell populations in cancer cells, indicating its role in promoting programmed cell death .

- Inflammatory Response Modulation : Animal models have shown that administration of this compound can reduce markers of inflammation in lung tissues, supporting its use in respiratory diseases .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities similar to theophylline, including:

- Bronchodilation : It relaxes bronchial smooth muscle, making it beneficial for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, it increases levels of cyclic AMP (cAMP), which plays a crucial role in bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Antagonism : The compound blocks adenosine receptors, which contributes to its stimulatory effects on the central nervous system and cardiovascular system .

Respiratory Diseases

Research indicates that 7-(beta-Diethylaminoethyl)-8-(alpha-hydroxybenzyl)theophylline can be effective in treating respiratory diseases due to its bronchodilatory effects. It has been studied for its ability to enhance the efficacy of other bronchodilators when used in combination therapies .

Case Study : A study demonstrated the effectiveness of this compound in patients with COPD, where it was found to significantly improve airflow compared to standard treatments alone .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces inflammation through histone deacetylase activation . This mechanism may be particularly beneficial in conditions characterized by chronic inflammation.

Research Findings : In vitro studies have shown that treatment with this compound can suppress matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

COVID-19 Treatment Potential

Recent investigations have explored the potential of this compound as a therapeutic agent for COVID-19. Its immunomodulatory effects may help manage the hyper-inflammatory response observed in severe cases of the disease .

Clinical Implications : The compound's ability to inhibit NF-κB activation suggests it could play a role in reducing lung inflammation associated with viral infections, thus improving patient outcomes .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Comparisons

*Inference: The diethylaminoethyl group at position 7 may confer moderate water solubility compared to hydroxyethyl or hydroxymethyl derivatives, which exhibit higher solubility .

Pharmacological and Therapeutic Profiles

- Target Compound vs. Bamifylline: Both feature a benzyl group at position 8, but the target compound’s 7-(diethylaminoethyl) group differs from bamifylline’s hydroxyethylaminoethyl chain. This structural divergence may alter receptor binding kinetics; bamifylline is known to modulate adenosine receptors, while the target compound’s diethylamino group could enhance membrane permeability .

- Target Compound vs. 7-(Hydroxymethyl)theophylline: The hydroxymethyl derivative demonstrates superior topical delivery (5x efficacy over theophylline) and complete prodrug conversion . The target compound’s diethylaminoethyl group may prioritize systemic absorption over localized delivery.

- Target Compound vs. Etophylline : Etophylline’s 7-hydroxyethyl group supports high aqueous solubility (~3 mg/ml in PBS) and direct PDE inhibition, making it clinically viable for asthma . The target compound’s dual substitutions may broaden its receptor interactions but reduce solubility relative to etophylline.

- Target Compound vs. In contrast, the target compound’s hydroxybenzyl group at position 8 may favor interactions with PDEs or adenosine receptors rather than purinoceptors.

Research Findings and Clinical Implications

- Solubility and Delivery: Hydroxymethyl and hydroxyethyl derivatives (e.g., etophylline) exhibit significantly higher water solubility than theophylline, enhancing their suitability for intravenous or inhalational formulations . The target compound’s solubility profile remains uncharacterized but is expected to fall between etophylline and bamifylline due to its substituents.

- Receptor Selectivity: 8-(p-Sulphophenyl)-theophylline’s polar structure limits its utility to extracellular purinoceptor studies , whereas the target compound’s lipophilic diethylaminoethyl group may improve intracellular uptake and PDE inhibition.

- Prodrug Efficiency : 7-(Hydroxymethyl)theophylline achieves full conversion to theophylline in vivo, whereas bulkier prodrugs like 7-(pivaloyloxymethyl)theophylline retain ~15% intact structure, reducing efficacy . The target compound’s stability and conversion kinetics require further study.

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 7-[2-(diethylamino)ethyl]-8-[hydroxy(phenyl)methyl]-1,3-dimethylpurine-2,6-dione hydrochloride

- Molecular Formula: C20H28ClN5O3

- Molecular Weight: 421.9 g/mol

- CAS Number: 60452-14-4

- Synonyms: Theophylline, 7-(beta-diethylaminoethyl)-8-(alpha-hydroxybenzyl)-, hydrochloride; BZL

- Structure: The molecule consists of a theophylline core (1,3-dimethylxanthine) substituted at the 7-position with a beta-diethylaminoethyl group and at the 8-position with an alpha-hydroxybenzyl group, existing as a hydrochloride salt.

Preparation Methods of 7-(beta-Diethylaminoethyl)-8-(alpha-hydroxybenzyl)theophylline

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from theophylline or a suitably substituted theophylline derivative.

- Functionalization at the 7-position with a beta-diethylaminoethyl side chain.

- Introduction of the alpha-hydroxybenzyl group at the 8-position.

- Final conversion to the hydrochloride salt for stability and pharmaceutical formulation.

Due to the complexity of the molecule, the synthesis is generally multi-step and requires careful control of reaction conditions to achieve regioselective substitution.

Detailed Synthetic Routes

Synthesis of Theophylline Core

Theophylline is synthesized industrially by methylation and cyclization reactions involving precursors such as dimethylurea, cyanoacetic acid, and formic acid under controlled conditions. A representative method includes:

- Reaction of cyanoacetic acid with acetic anhydride at 30-80°C.

- Subsequent condensation with dimethylurea.

- pH adjustment and heating to form dimethyl 4-amino-5-uracilate.

- Nitrosylation and cyclization steps to yield theophylline with high purity and yield.

This core synthesis is essential as the starting point for further functionalization.

Introduction of the 7-(beta-Diethylaminoethyl) Group

The 7-position substitution with the beta-diethylaminoethyl moiety is typically achieved by nucleophilic substitution reactions, where a suitable leaving group at the 7-position of the theophylline ring is displaced by a diethylaminoethyl nucleophile. This can be done via:

- Alkylation of 7-hydroxyethyl or 7-haloethyl substituted theophylline intermediates with diethylamine or its derivatives.

- Opening of oxazolidine rings fused to the theophylline core with benzylamine to introduce the hydroxybenzyl group at the 8-position, as studied in related compounds.

Introduction of the 8-(alpha-Hydroxybenzyl) Group

The 8-position substitution involves the addition of an alpha-hydroxybenzyl group, often introduced via:

- Reaction of 8-bromotheophylline derivatives with benzyl alcohol or benzylamine derivatives under controlled conditions.

- Palladium-catalyzed coupling reactions (Heck-type) have been reported for similar 8-substituted xanthines, enabling the formation of carbon-carbon bonds between the xanthine core and benzyl moieties.

Final Salt Formation

The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for pharmaceutical use.

Data Table: Summary of Key Preparation Steps

Research Discoveries and Analytical Characterization

Synthetic Route Optimization

- Research has demonstrated that the yield and regioselectivity of substitution at the 7 and 8 positions depend heavily on reaction conditions such as temperature, pH, and choice of catalyst.

- Palladium acetate catalysis has been effective in coupling reactions involving 8-bromoxanthines, enabling efficient introduction of benzyl groups.

Structural Confirmation

- UV spectroscopy and nuclear magnetic resonance (NMR) have been used to confirm the structure of intermediates and final compounds, including acetyl derivatives of related hydroxyalkyl-substituted theophyllines.

- Thin-layer chromatography and high-performance liquid chromatography are employed for purity assessment during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 7-(beta-Diethylaminoethyl)-8-(alpha-hydroxybenzyl)theophylline, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting from theophylline derivatives. For example, 7-substituted theophylline intermediates are generated via alkylation or condensation reactions, followed by functionalization at the 8-position. Key steps include solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and neutralization with inorganic/organic bases to stabilize intermediates. Structural confirmation requires elemental analysis, IR spectroscopy (to verify carbonyl and amine groups) , and LC-MS for molecular weight validation .

Q. How can researchers ensure compound purity and stability during storage?

- Methodology : Purity is confirmed via HPLC with UV detection at λmax ~274 nm (aligned with theophylline’s chromophore). For stability, lyophilized solids stored at -20°C in inert atmospheres (e.g., argon) show minimal degradation over ≥4 years. Aqueous solutions (e.g., PBS pH 7.2) should be prepared fresh to avoid hydrolysis; organic solvent residues (e.g., DMSO) must be <0.1% to prevent cellular interference .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology : Beyond IR and LC-MS, NMR spectroscopy (1H/13C) resolves diethylaminoethyl and hydroxybenzyl substituents. X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation. Thermogravimetric analysis (TGA) assesses thermal stability, critical for handling during biological assays .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence PDE inhibition efficacy and selectivity?

- Methodology : Comparative studies using radioligand binding assays (e.g., 3H-cAMP competition) and enzyme kinetic analyses (Km/Vmax) can quantify PDE isoform selectivity (e.g., PDE3 vs. PDE4). For example:

| Substituent at Position 7 | PDE3 IC50 (µM) | PDE4 IC50 (µM) |

|---|---|---|

| Diethylaminoethyl | 0.8 ± 0.1 | 12.5 ± 1.2 |

| Hydroxyethyl (control) | 2.3 ± 0.3 | 8.9 ± 0.9 |

| Data suggests the diethylaminoethyl group enhances PDE3 affinity by 2.9-fold compared to hydroxyethyl derivatives . |

Q. What experimental designs resolve contradictions in reported bronchodilatory effects across species?

- Methodology : Species-specific isolated trachea ring assays under controlled conditions (e.g., histamine-induced contraction in rabbits vs. guinea pigs) reveal divergent efficacy. For example:

- Rabbits : EC50 = 1.2 µM (95% inhibition at 10 µM).

- Guinea Pigs : EC50 = 8.7 µM (60% inhibition at 10 µM).

Contradictions arise from differences in β-adrenoceptor density and PDE isoform expression. Knockout rodent models or siRNA-mediated PDE silencing can isolate target contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?

- Methodology : Hydrazone derivatives (e.g., 7-ethyl-8-hydrazinotheophylline) are synthesized via Schiff base reactions with aldoses (e.g., D-glucose). Antimicrobial activity (MIC assays) against Gram-positive bacteria (e.g., S. aureus) correlates with hydrophobic substituents enhancing membrane penetration. For example:

| Derivative | MIC (µg/mL) |

|---|---|

| Parent compound | >100 |

| D-Glucose hydrazone | 12.5 |

| D-Ribose hydrazone | 25.0 |

| Sugar moieties improve solubility without compromising activity . |

Q. What strategies mitigate solubility limitations in in vivo pharmacokinetic studies?

- Methodology : Co-solvent systems (e.g., PEG-400/saline) or nanoparticle encapsulation (e.g., PLGA) enhance bioavailability. For IV administration, pH-adjusted solutions (pH 6.5–7.4) prevent precipitation. LC-MS/MS quantification in plasma/tissue homogenates validates stability and distribution .

Methodological Best Practices

- Contradictory Data Resolution : Align experimental parameters (e.g., buffer ionic strength, cell passage number) with literature precedents. Use positive controls (e.g., theophylline) to benchmark assay validity .

- Theoretical Frameworks : Link PDE inhibition data to cAMP-dependent signaling pathways to contextualize bronchodilation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.